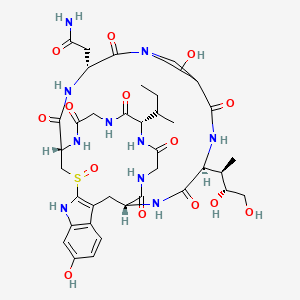
alpha-Acetoxy-isobutyryl bromide
Vue d'ensemble
Description
Alpha-Acetoxy-isobutyryl bromide is a chemical compound with the molecular formula C6H9BrO3 . It is also known by its systematic name, 1-bromo-2-methyl-1-oxopropan-2-yl acetate . This compound is characterized by its bromine atom, acetoxy group, and isobutyryl group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Acetoxy-isobutyryl bromide can be synthesized through the reaction of isobutyric acid with acetic anhydride and hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Acetoxy-isobutyryl bromide undergoes various types of reactions, including:
Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions typically employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles like alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation reactions can yield carboxylic acids or esters.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of ethers, esters, or amides.
Applications De Recherche Scientifique
Alpha-Acetoxy-isobutyryl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including nucleosides and macrocyclic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of biological processes.
Medicine: It is utilized in the development of pharmaceuticals and the synthesis of drug intermediates.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Alpha-Acetoxy-isobutyryl bromide is similar to other bromoacetates and bromoesters, such as 2-bromoisobutyryl bromide and 1-bromocarbonyl-1-methylethyl acetate . its unique combination of functional groups and reactivity sets it apart, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Bromoisobutyryl bromide
1-Bromocarbonyl-1-methylethyl acetate
Alpha-bromoisobutyryl bromide
Propriétés
IUPAC Name |
2-[(1S,4R,12S,15R,33S)-33-butan-2-yl-12-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,21-dihydroxy-2,5,10,13,26,29,32,35,38-nonaoxo-26λ4-thia-3,6,11,14,24,28,31,34,37-nonazapentacyclo[13.12.11.16,9.017,25.018,23]nonatriaconta-17(25),18(23),19,21-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-10-29(55)43-25-15-64(63)38-20(19-6-5-18(51)7-22(19)46-38)8-23(34(58)41-11-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-33(57)21-12-49(13-26(21)52)39(62)24(9-28(40)54)45-35(25)59/h5-7,16-17,21,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,58)(H,42,60)(H,43,55)(H,44,61)(H,45,59)(H,47,56)(H,48,57)/t16?,17-,21?,23+,24+,25+,26?,27-,31-,32-,64?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJKGIULKKEQZ-SPUGEYPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CN(CC4O)C(=O)C(NC2=O)CC(=O)N)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)C4CN(CC4O)C(=O)[C@H](NC2=O)CC(=O)N)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



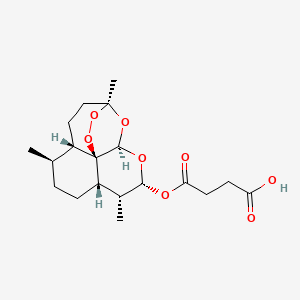
![sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate](/img/structure/B7821394.png)
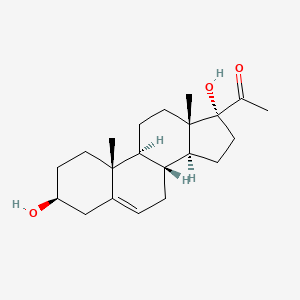
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7821403.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7821410.png)
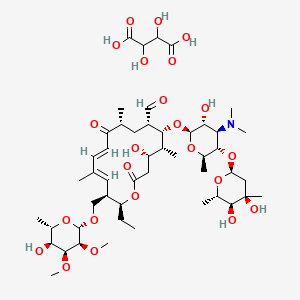
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B7821416.png)
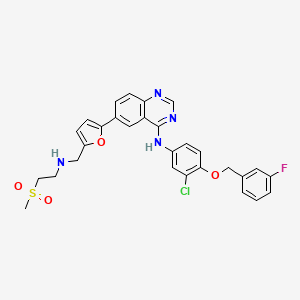
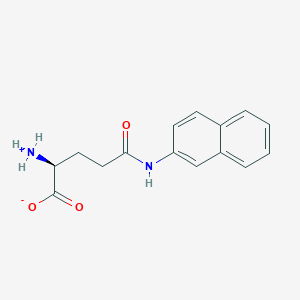
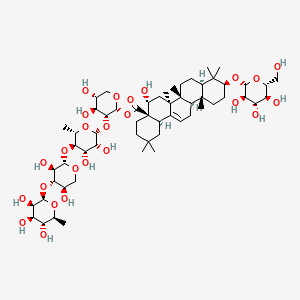
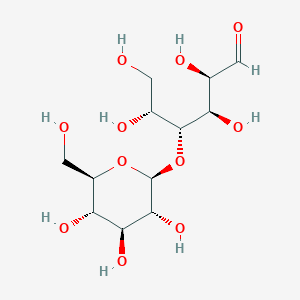

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)
